2-iodo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide
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Overview
Description
2-IODO-N’~1~-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]BENZOHYDRAZIDE is a chemical compound with the molecular formula C16H15IN2O It is a derivative of benzohydrazide, featuring an iodine atom and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IODO-N’~1~-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 2-iodobenzohydrazide with 4-methylacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-IODO-N’~1~-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups in place of the iodine atom.
Scientific Research Applications
2-IODO-N’~1~-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-IODO-N’~1~-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-IODO-N’~1~-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]BENZOHYDRAZIDE
- 2-IODO-N’~1~-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]BENZOHYDRAZIDE
Uniqueness
2-IODO-N’~1~-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Properties
Molecular Formula |
C16H15IN2O |
---|---|
Molecular Weight |
378.21 g/mol |
IUPAC Name |
2-iodo-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C16H15IN2O/c1-11-7-9-13(10-8-11)12(2)18-19-16(20)14-5-3-4-6-15(14)17/h3-10H,1-2H3,(H,19,20)/b18-12+ |
InChI Key |
DWHKXAMYQGFLLN-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=CC=C2I)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2I)C |
Origin of Product |
United States |
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